molecular formula C6H8ClNOS B2897072 2-(Chloromethyl)-4-methoxy-5-methyl-1,3-thiazole CAS No. 2137630-84-1

2-(Chloromethyl)-4-methoxy-5-methyl-1,3-thiazole

Cat. No. B2897072
CAS RN: 2137630-84-1
M. Wt: 177.65
InChI Key: XZWJVPSNWIMKLS-UHFFFAOYSA-N
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Description

A compound’s description often includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .


Synthesis Analysis

This involves understanding the methods used to create the compound. It can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .


Molecular Structure Analysis

This involves understanding the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity. Techniques like thermal analysis can be used .

Scientific Research Applications

Antitumor and Antifilarial Activity

2-(Chloromethyl)-4-methoxy-5-methyl-1,3-thiazole derivatives have been explored for their potential antitumor and antifilarial properties. The synthesis of 2,4-disubstituted thiazoles and selenazoles, starting from 2-amino-4-(chloromethyl)thiazole, led to compounds with significant antitumor activity. One compound demonstrated considerable in vivo antifilarial activity against adult worms of Acanthocheilonema viteae, indicating its potential as a therapeutic agent in treating filarial infections (Kumar et al., 1993).

Inhibition of 5-Lipoxygenase

Methoxyalkyl thiazoles, including derivatives of this compound, have been identified as a novel series of selective 5-lipoxygenase inhibitors with anti-inflammatory properties. This class of compounds has been shown to inhibit the enzyme 5-lipoxygenase, which is involved in the inflammatory response, through a non-redox mechanism, thus distinguishing them from other 5-lipoxygenase inhibitors (Falgueyret et al., 1993).

Corrosion Inhibition

Thiazole derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments. Research into the effectiveness of these compounds, including this compound derivatives, has shown promising results in protecting mild steel against corrosion. This is achieved through the adsorption of these molecules on the steel surface, forming a protective layer that significantly reduces corrosion rates (Khaled & Amin, 2009).

Material Science

In material science, this compound derivatives have been used in the synthesis of novel compounds with potential applications in various fields. For instance, self-assembling synthesis techniques have been employed to create novel macrocyclic complexes containing thiazole units. These complexes have potential applications in the development of new materials with unique properties (Ma & Sun, 2004).

Safety and Hazards

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Future Directions

This involves predicting or proposing future research directions or applications for the compound .

properties

IUPAC Name

2-(chloromethyl)-4-methoxy-5-methyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNOS/c1-4-6(9-2)8-5(3-7)10-4/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWJVPSNWIMKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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